(3S,4S)-4-(4-fluorophenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol
Overview
Description
(3S,4S)-4-(4-fluorophenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-fluorophenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.
Attachment of the Pyrazolylmethyl Group: This step might involve the use of pyrazole derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions might be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Various substitution reactions can be performed on the aromatic rings, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (3S,4S)-4-(4-fluorophenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound could have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it might interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(4-fluorophenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(4-chlorophenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol: Similar structure but with a chlorine atom instead of fluorine.
(3S,4S)-4-(4-bromophenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S,4S)-4-(4-fluorophenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol might confer unique properties, such as increased metabolic stability and altered electronic effects, compared to its chlorine and bromine analogs.
Properties
IUPAC Name |
(3S,4S)-4-(4-fluorophenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c22-18-8-6-15(7-9-18)19-10-11-25(14-20(19)26)13-17-12-23-24-21(17)16-4-2-1-3-5-16/h1-9,12,19-20,26H,10-11,13-14H2,(H,23,24)/t19-,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAXTQQAGNMYCE-VQTJNVASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)O)CC3=C(NN=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)O)CC3=C(NN=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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